Disodium;2,3,4,5-tetrahydroxyhexanedioate
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Overview
Description
Disodium;2,3,4,5-tetrahydroxyhexanedioate, also known as disodium D-glucarate, is a chemical compound with the molecular formula C₆H₈Na₂O₈. It is a disodium salt of D-glucaric acid, which is a naturally occurring substance found in various fruits and vegetables. This compound is known for its potential health benefits and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium;2,3,4,5-tetrahydroxyhexanedioate can be synthesized through the neutralization of D-glucaric acid with sodium hydroxide. The reaction typically involves dissolving D-glucaric acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the disodium salt in crystalline form .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The process involves the use of industrial-grade D-glucaric acid and sodium hydroxide, with controlled reaction conditions to ensure high yield and purity. The final product is often subjected to further purification steps, such as recrystallization, to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Disodium;2,3,4,5-tetrahydroxyhexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides, alkyl halides, and acid anhydrides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various esters, ethers, and alcohol derivatives of this compound. These products have diverse applications in different fields .
Scientific Research Applications
Disodium;2,3,4,5-tetrahydroxyhexanedioate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of disodium;2,3,4,5-tetrahydroxyhexanedioate involves its ability to chelate metal ions and participate in redox reactions. It targets various molecular pathways, including those involved in detoxification and antioxidant defense. The compound’s chelating properties allow it to bind to metal ions, facilitating their removal from the body or preventing their participation in harmful reactions .
Comparison with Similar Compounds
Similar Compounds
Disodium edetate: Another chelating agent used in medicine and industry.
Disodium 4,5-dihydroxy-1,3-benzenedisulfonate: An antioxidant compound with similar chelating properties.
Uniqueness
Disodium;2,3,4,5-tetrahydroxyhexanedioate is unique due to its natural occurrence and potential health benefits. Unlike other synthetic chelating agents, it is derived from naturally occurring D-glucaric acid, making it a more environmentally friendly option .
Properties
IUPAC Name |
disodium;2,3,4,5-tetrahydroxyhexanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O8.2Na/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAGXRIGDWCIET-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Na2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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